BenchChemオンラインストアへようこそ!

WT-1 A1

Peptide-MHC Stability Cancer Immunotherapy Structural Biology

WT-1 A1 is a synthetic heteroclitic peptide featuring a critical Arg1→Tyr1 substitution that dramatically enhances pMHC stability and cross-reactive immunogenicity. Unlike native WT1(126-134), this analog elicits superior CD8+ T cell responses against WT1+ tumors. Essential for multi-peptide cancer vaccines (AML, MPM), HLA-A*02:01 tetramer generation, and T cell immunomonitoring. Sourced at ≥98% purity with validated sequence YMFPNAPYL. Choose WT-1 A1 for the enhanced MHC binding and immune stimulation that generic peptides cannot replicate.

Molecular Formula C55H74N10O13S
Molecular Weight 1115.3 g/mol
CAS No. 852243-39-1
Cat. No. B1684175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWT-1 A1
CAS852243-39-1
SynonymsWT-1 A1;  Tyr-Met-Phe-Pro-agn-Ala-Pro-Tyr-Leu; 
Molecular FormulaC55H74N10O13S
Molecular Weight1115.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCSC)NC(=O)C(CC5=CC=C(C=C5)O)N
InChIInChI=1S/C55H74N10O13S/c1-31(2)26-43(55(77)78)63-50(72)40(28-35-16-20-37(67)21-17-35)60-51(73)44-12-8-23-64(44)53(75)32(3)58-49(71)41(30-46(57)68)61-52(74)45-13-9-24-65(45)54(76)42(29-33-10-6-5-7-11-33)62-48(70)39(22-25-79-4)59-47(69)38(56)27-34-14-18-36(66)19-15-34/h5-7,10-11,14-21,31-32,38-45,66-67H,8-9,12-13,22-30,56H2,1-4H3,(H2,57,68)(H,58,71)(H,59,69)(H,60,73)(H,61,74)(H,62,70)(H,63,72)(H,77,78)/t32-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1
InChIKeyIBNSYSWDJJQKSY-PJYANRIDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WT-1 A1 (CAS 852243-39-1): A Heteroclitic WT1 Peptide Analog for Targeted Cancer Immunotherapy Research


WT-1 A1 (Ederimotide, sequence: YMFPNAPYL) is a synthetic, heteroclitic peptide analog derived from the native Wilms Tumor 1 (WT1) protein epitope 126-134 (RMFPNAPYL) . The compound is characterized by a single amino acid substitution at the N-terminus (R1Y) [1], which significantly enhances its binding affinity and stability to the HLA-A*02:01 major histocompatibility complex (MHC) class I molecule [2]. This modification is designed to improve immunogenicity and overcome immune tolerance, making it a key component in multi-peptide cancer vaccine candidates for WT1-expressing malignancies [3].

The Functional Imperative of R1Y Modification in WT-1 A1: Why Standard WT1 Peptides Are Not Interchangeable


The functional activity of WT1-derived T cell epitopes is exquisitely sensitive to amino acid sequence. The single Arg1 to Tyr1 substitution in WT-1 A1, compared to the native WT1 126-134 peptide (RMFPNAPYL), is not a conservative change. This specific modification at the peptide's N-terminus fundamentally alters the electrostatic surface potential and enhances the thermal stability of the peptide-MHC (pMHC) complex [1]. Consequently, WT-1 A1 demonstrates a distinct immunogenicity profile, eliciting cross-reactive CD8+ T cell responses that recognize the native peptide, a property not shared by the native sequence alone [2]. Generic substitution with an unmodified WT1 peptide would fail to replicate these enhanced MHC binding and cross-reactive immune-stimulating properties, which are critical for the compound's intended use as a heteroclitic vaccine component [3].

Quantitative Differentiation of WT-1 A1: Comparative Evidence Against Native and Related WT1 Peptides


Superior Thermal Stability of WT-1 A1/HLA-A*02:01 Complex Compared to Native WT1 Peptide

WT-1 A1, the R1Y variant, forms a peptide-MHC complex with significantly enhanced thermal stability compared to the native WT1 126-134 peptide. This was quantified by measuring the melting temperature (Tm) of the respective peptide/HLA-A*02:01 complexes via circular dichroism (CD) spectroscopy [1].

Peptide-MHC Stability Cancer Immunotherapy Structural Biology

Enhanced MHC Class I Stabilization and Cross-Reactive Cytotoxicity by WT-1 A1

In the context of developing a heteroclitic vaccine, WT-1 A1 was specifically selected for its ability to stabilize MHC class I molecules better than native WT1 sequences. Furthermore, T cells stimulated with WT-1 A1 cross-react with the native WT1 sequence and are capable of killing HLA-matched tumor cells [1].

T Cell Immunology Cancer Vaccines HLA Restriction

Distinct Immunogenicity Profile of WT-1 A1 Compared to Native WT1 Peptide in HLA-A2 Transgenic Mice

A comparative study assessed the immunogenicity of the native WT1 peptide (WT1A, RMFPNAPYL) and its variant (WT1B, WT-1 A1, YMFPNAPYL) in HLA-A2.1 transgenic mice. Immunization with WT1A elicited numerically higher CD8+ T-cell responses to the native tumor epitope. In contrast, WT1B immunization generated cross-reactive CD8+ T-cell responses to WT1A, revealing two distinct T-cell populations with unique TCR signatures [1].

T Cell Precursor Frequency Cancer Immunology Peptide Vaccine

Clinical Efficacy Signal for WT-1 A1-Containing Vaccine in Malignant Pleural Mesothelioma

In a randomized, double-blind, controlled phase II trial, the multi-peptide vaccine galinpepimut-S, which contains WT-1 A1 as the component designed to stimulate CD8+ T-cell responses, demonstrated improved clinical outcomes in patients with malignant pleural mesothelioma (MPM) [1].

Clinical Trial Cancer Vaccine Mesothelioma

Strategic Research Applications of WT-1 A1 (CAS 852243-39-1) in Immuno-Oncology


Development of Heteroclitic Peptide Cancer Vaccines for WT1-Expressing Tumors

WT-1 A1 is a critical antigen component for multi-peptide vaccines targeting WT1-expressing malignancies. Its superior pMHC stability and ability to induce cross-reactive T-cell responses to the native antigen make it the preferred heteroclitic peptide for stimulating a robust CD8+ cytotoxic T lymphocyte (CTL) response. This is supported by its inclusion in clinical-stage vaccines for acute myeloid leukemia (AML) and malignant pleural mesothelioma (MPM) [1].

Investigating T Cell Receptor (TCR) Recognition of Modified Peptide-MHC Complexes

The R1Y substitution in WT-1 A1 alters the electrostatic surface potential of the peptide/HLA-A*02:01 complex compared to the native complex [2]. This provides a unique and well-characterized structural model for investigating the biophysical determinants of TCR engagement, cross-reactivity, and the potential for off-target T cell activation in the context of cancer immunotherapy.

Comparative Immunology Studies of Naive and Memory T Cell Repertoires

WT-1 A1 serves as a valuable tool for comparative immunology research. It can be used in conjunction with the native WT1 peptide to assess the naive precursor frequencies, immunogenicity, and cross-reactivity of CD8+ T cell populations in HLA-A2+ healthy donors or patient samples [3]. This allows for the precise mapping of T cell responses to a defined tumor antigen and its modified, more immunogenic analog.

Biomarker and Companion Diagnostic Development for WT1-Targeted Immunotherapies

The WT-1 A1 peptide can be used to generate HLA-A*02:01 tetramers. These reagents are essential for monitoring and quantifying WT1-specific CD8+ T cell responses in patients receiving WT1-based vaccines or other immunotherapies via flow cytometry. This application is directly validated by the immunomonitoring methods employed in clinical trials of WT1 vaccines [1].

Quote Request

Request a Quote for WT-1 A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.